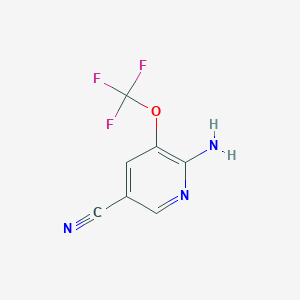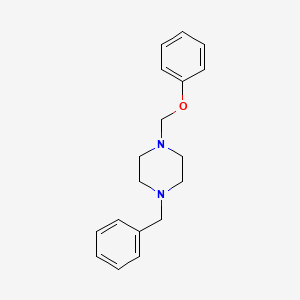![molecular formula C14H13N3O3 B14757167 N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide CAS No. 792-38-1](/img/structure/B14757167.png)
N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide is a Schiff base compound derived from isonicotinyl hydrazide and 2,4-dihydroxy acetophenone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between isonicotinyl hydrazide and 2,4-dihydroxy acetophenone. This reaction is usually carried out in methanol under reflux conditions. The resulting product is then purified through recrystallization from methanol, leading to the formation of monoclinic crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydrazides.
Aplicaciones Científicas De Investigación
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an inhibitor of the NS2B-NS3 protease of the Dengue virus.
Medicine: Studied for its antimicrobial and antitubercular properties.
Mecanismo De Acción
The mechanism of action of N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on the NS2B-NS3 protease of the Dengue virus is attributed to its ability to bind to the active site of the enzyme, thereby preventing the cleavage of viral polyproteins . This binding disrupts the viral replication process, making it a potential antiviral agent.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic Acid Hydrazide: A well-known antitubercular agent.
2,4-Dihydroxy Acetophenone: A precursor in the synthesis of various Schiff bases.
Schiff Bases: A broad class of compounds with diverse biological activities.
Uniqueness
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide stands out due to its dual functional groups (hydrazide and phenolic hydroxyl groups), which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit the NS2B-NS3 protease of the Dengue virus further distinguishes it from other similar compounds .
Propiedades
Número CAS |
792-38-1 |
|---|---|
Fórmula molecular |
C14H13N3O3 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-9(12-3-2-11(18)8-13(12)19)16-17-14(20)10-4-6-15-7-5-10/h2-8,18-19H,1H3,(H,17,20)/b16-9+ |
Clave InChI |
FLYFTBZHRIAXCH-CXUHLZMHSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=C(C=C(C=C2)O)O |
SMILES canónico |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



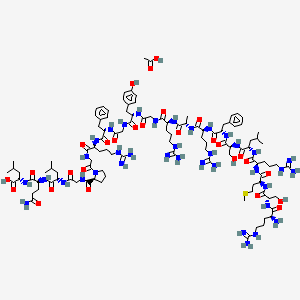
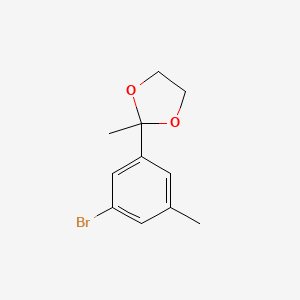
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
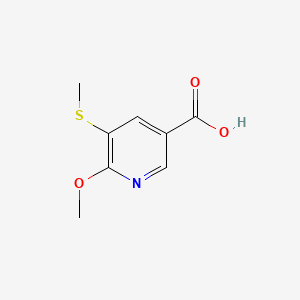
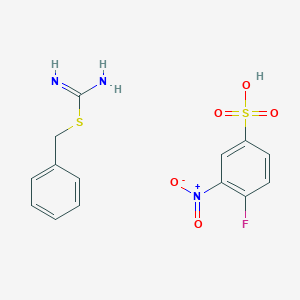
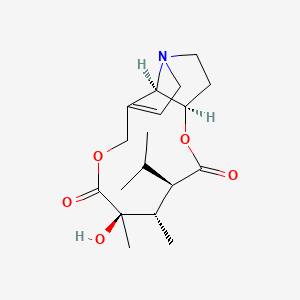

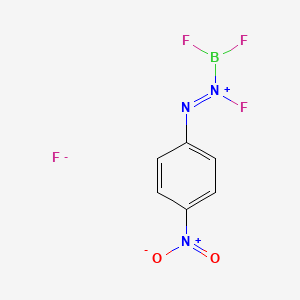
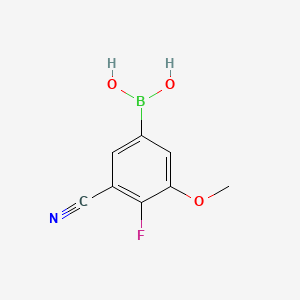
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
